1-[(4-chloro-3-fluorophenyl)methyl]-1H-pyrazol-5-amine is a compound classified under the broader category of phenylpyrazoles. This organic compound is notable for its potential applications in medicinal chemistry, particularly as a precursor in the synthesis of biologically active molecules. Its IUPAC name is 2-[(4-chloro-3-fluorophenyl)methyl]pyrazol-3-amine, and it has the molecular formula with a molecular weight of 225.65 g/mol.
The synthesis of 1-[(4-chloro-3-fluorophenyl)methyl]-1H-pyrazol-5-amine can be achieved through several methods, predominantly involving reductive amination and alkylation processes.
The molecular structure of 1-[(4-chloro-3-fluorophenyl)methyl]-1H-pyrazol-5-amine can be described using various structural representations:
C1=CC(=C(C=C1CN2C(=CC=N2)N)F)Cl
DEDZKSIRADWAFU-UHFFFAOYSA-N
InChI=1S/C10H9ClFN3/c11-8-2-1-7(5-9(8)12)6-15-10(13)3-4-14-15/h1-5H,6,13H2
The structure features a pyrazole ring fused to a chlorinated phenyl group, contributing to its unique chemical properties and reactivity.
1-[(4-chloro-3-fluorophenyl)methyl]-1H-pyrazol-5-amine participates in various chemical reactions that enhance its utility in synthetic chemistry:
The mechanism of action for compounds like 1-[(4-chloro-3-fluorophenyl)methyl]-1H-pyrazol-5-amine often involves interaction with biological targets such as receptors or enzymes:
The physical and chemical properties of 1-[(4-chloro-3-fluorophenyl)methyl]-1H-pyrazol-5-amine include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 225.65 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Stability | Stable under standard conditions |
These properties are crucial for its handling and application in laboratory settings.
The applications of 1-[(4-chloro-3-fluorophenyl)methyl]-1H-pyrazol-5-amine are diverse and significant:
CAS No.: 133978-15-1
CAS No.:
CAS No.:
CAS No.: 112078-72-5
CAS No.: 2569-58-6
CAS No.: 7161-35-5